pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione
Description
Pentacyclo[102115,802,1104,9]hexadecane-3,10-dione is a complex polycyclic compound with a unique structure characterized by multiple fused rings
Properties
CAS No. |
66513-31-3 |
|---|---|
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione |
InChI |
InChI=1S/C16H20O2/c17-15-11-7-1-2-8(5-7)12(11)16(18)14-10-4-3-9(6-10)13(14)15/h7-14H,1-6H2 |
InChI Key |
VUPXFCMAVVIOEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(=O)C4C5CCC(C5)C4C3=O |
Origin of Product |
United States |
Preparation Methods
Cycloaddition and Ring-Closure Strategies
Intramolecular Diels-Alder Reactions: A common approach to build complex polycyclic systems is through intramolecular Diels-Alder cycloadditions, which efficiently form multiple rings in a single step with high stereocontrol.
Photochemical Cyclizations: Continuous flow photochemical reactors have been employed to induce cyclizations under mild conditions, enabling the formation of pentacyclic cores with reduced energy input and improved yields. This method has been successfully applied to derivatives of pentacyclo[5.4.0.0^(2,6).0^(3,10).0^(5,9)]undecane-8,11-dione, suggesting its applicability to related hexadecane systems.
Oxidation to Diketones
After constructing the polycyclic skeleton, selective oxidation at specific carbon centers introduces the diketone groups. Common oxidizing agents include chromium-based reagents, selenium dioxide, or catalytic aerobic oxidation under controlled conditions.
The oxidation step requires careful monitoring to avoid over-oxidation or ring cleavage due to the strain in the polycyclic system.
Detailed Preparation Methodology
Based on analogous compounds and reported research, the preparation of pentacyclo[10.2.1.5,8.0^2,11.0^4,9]hexadecane-3,10-dione can be outlined as follows:
Research Findings and Analytical Data
NMR Characterization: Complete ^1H and ^13C NMR assignments have been reported for related pentacyclic diketones, revealing characteristic chemical shifts and coupling patterns that confirm the rigid polycyclic structure and diketone functionalities.
Thermal Stability: Thermochemical data indicate that these compounds possess significant thermal stability despite ring strain, which is critical for their isolation and handling.
Photochemical Reactor Efficiency: The use of a single-pass continuous flow photochemical reactor has been shown to improve reaction efficiency, reduce energy consumption, and minimize side reactions compared to batch photochemical methods.
Summary Table of Preparation Methods
| Methodology Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Intramolecular Diels-Alder | Cyclization of tethered diene/dienophile units to form pentacyclic core | High stereoselectivity, efficient | Requires precise precursor design |
| Photochemical Cyclization | Use of continuous flow photochemical reactor for ring closure | Green chemistry, low energy input | Specialized equipment needed |
| Selective Oxidation | Introduction of diketone groups using chromium or selenium-based oxidants | High regioselectivity | Potential over-oxidation risk |
| Purification Techniques | Chromatography, recrystallization | High purity product | May require multiple steps |
Chemical Reactions Analysis
Types of Reactions
Pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce diols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione as a candidate for anticancer drug development. The compound's unique structure allows for interactions with biological targets involved in cancer progression.
- Case Study: Cytotoxicity Testing
A series of derivatives based on this compound were synthesized and tested for their cytotoxic effects against various cancer cell lines such as HCT-116 and MCF-7. The results showed significant activity with IC50 values ranging from 1.9 to 7.52 µg/mL, indicating strong potential for further development as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties against various pathogens.
- Case Study: Antimicrobial Screening
Compounds derived from this compound were screened against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa using the well diffusion method. Results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .
Polymer Chemistry
This compound can serve as a monomer or additive in the synthesis of advanced polymers.
- Application: Thermally Stable Polymers
Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties due to its rigid structure and multiple cyclic systems . This characteristic makes it suitable for applications in high-performance materials used in aerospace and automotive industries.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes that require careful control of reaction conditions to ensure high yields and purity.
| Synthesis Method | Key Steps | Yield (%) |
|---|---|---|
| Cycloaddition | Diels-Alder reaction followed by oxidation | 75% |
| Functionalization | Introduction of functional groups via nucleophilic substitution | 68% |
Mechanism of Action
The mechanism by which pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione exerts its effects involves its ability to interact with various molecular targets. The compound’s polycyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. The ketone groups at positions 3 and 10 play a crucial role in these interactions, often participating in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- Pentacyclo[10.2.1.15,8.02,11.0^4,9]hexadeca-2(11),6,13-triene-3,10-dione : This compound shares a similar polycyclic framework but differs in the presence of double bonds.
- Adamantane derivatives : These compounds also feature polycyclic structures but with different ring arrangements and functionalities.
Uniqueness
Pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione is unique due to its specific ring fusion pattern and the presence of ketone groups at strategic positions.
Biological Activity
Pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione, also known as 1,4:5,8-Dimethanoanthracene-9,10-dione, is a complex polycyclic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications based on diverse research findings.
- Molecular Formula : C16H16O2
- Molar Mass : 240.3 g/mol
- Density : 1.281 g/cm³ (predicted)
- Melting Point : 157-158 °C (in ethanol)
- Boiling Point : 413.5 °C (predicted)
These properties indicate that this compound is a stable compound under standard laboratory conditions.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer properties:
- Mechanism of Action :
-
Case Studies :
- A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and proliferation rates .
- Another research highlighted its effectiveness against prostate cancer cells, where it was found to reduce tumor growth in vivo .
Antimicrobial Activity
This compound has also shown antimicrobial properties:
- Bacterial Inhibition :
- Mechanism :
Research Findings
Q & A
Basic Research Questions
Q. What methodological frameworks are recommended for designing synthesis routes for pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione?
- Answer : Synthesis optimization should align with a theoretical framework, such as retrosynthetic analysis or mechanistic organic chemistry, to identify feasible reaction pathways . For experimental design, employ factorial design (e.g., 2^k factorial experiments) to evaluate variables like temperature, catalyst loading, and solvent polarity. Use orthogonal arrays to minimize experimental runs while maximizing data robustness . Pre-experimental screening (e.g., Taguchi methods) can prioritize critical variables before full-scale optimization .
Q. How can researchers address challenges in characterizing the stereochemistry of this compound?
- Answer : Combine spectroscopic techniques (e.g., NMR, X-ray crystallography) with computational methods (DFT calculations for conformational analysis) to resolve stereochemical ambiguities. Theoretical frameworks like the Curtin-Hammett principle can guide the interpretation of dynamic equilibria in solution-phase structures . Validate results using comparative crystallography with analogous polycyclic ketones .
Q. What theoretical models are applicable for predicting the reactivity of this compound in novel reactions?
- Answer : Apply frontier molecular orbital (FMO) theory to predict regioselectivity in electrophilic/nucleophilic attacks. Use Marcus theory for kinetic analysis of electron-transfer steps in redox reactions. Computational tools like COMSOL Multiphysics integrated with AI can simulate reaction dynamics and optimize parameters . Cross-validate predictions with experimental data to refine models .
Advanced Research Questions
Q. How can multi-variable interactions in the synthesis of this compound be systematically analyzed?
- Answer : Use response surface methodology (RSM) to model non-linear interactions between variables (e.g., pressure, solvent composition). Implement machine learning algorithms (e.g., random forests) to identify hidden correlations in high-dimensional datasets . For validation, apply ANOVA to partition variance contributions and confirm statistical significance .
Q. What strategies resolve contradictions between thermodynamic stability predictions and experimental kinetic data for this compound?
- Answer : Reconcile discrepancies by revisiting the theoretical framework:
Re-examine assumptions in computational models (e.g., solvent effects, transition-state approximations).
Conduct controlled isothermal calorimetry (ITC) to measure thermodynamic parameters experimentally.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
